molecular formula C9H6N2O4 B14749595 Acetonitrile, [(4-nitrobenzoyl)oxy]- CAS No. 949-04-2

Acetonitrile, [(4-nitrobenzoyl)oxy]-

Cat. No.: B14749595
CAS No.: 949-04-2
M. Wt: 206.15 g/mol
InChI Key: AFVRPYZEBCGWGP-UHFFFAOYSA-N
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Description

Acetonitrile, [(4-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C₉H₆N₂O₄ It is known for its unique structure, which includes an acetonitrile group bonded to a 4-nitrobenzoyl group through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- typically involves the esterification of 4-nitrobenzoic acid with acetonitrile. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or acetonitrile itself, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of Acetonitrile, [(4-nitrobenzoyl)oxy]- may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetonitrile, [(4-nitrobenzoyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile, [(4-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester linkage allows the compound to act as a prodrug, releasing the active 4-nitrobenzoic acid upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, [(4-nitrobenzoyl)oxy]- is unique due to its combined features of the acetonitrile and 4-nitrobenzoyl groups.

Properties

CAS No.

949-04-2

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

cyanomethyl 4-nitrobenzoate

InChI

InChI=1S/C9H6N2O4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,6H2

InChI Key

AFVRPYZEBCGWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC#N)[N+](=O)[O-]

Origin of Product

United States

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